![molecular formula C27H23N3O4 B11233642 N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide](/img/structure/B11233642.png)
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide: is a complex organic compound that features a pyridazine ring substituted with a 4-methoxyphenyl group, linked to a xanthene-9-carboxamide moiety through an ethoxy bridge. This compound is of interest due to its potential pharmacological and industrial applications, particularly in the fields of medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps:
-
Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a similar compound. For instance, reacting 4-methoxybenzoyl chloride with hydrazine hydrate can yield 4-methoxyphenylhydrazine, which can then be cyclized with a suitable diketone to form the pyridazine ring .
-
Attachment of the Xanthene Moiety: : The xanthene-9-carboxamide moiety can be synthesized separately through the reaction of xanthene with chloroformic acid derivatives. This intermediate can then be coupled with the pyridazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
-
Formation of the Final Compound: : The final step involves linking the pyridazine and xanthene moieties through an ethoxy bridge. This can be achieved by reacting the pyridazine derivative with an ethoxy-substituted xanthene derivative under suitable conditions, such as in the presence of a base like potassium carbonate in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group on the phenyl ring. Common oxidizing agents like potassium permanganate or chromium trioxide can be used .
-
Reduction: : Reduction reactions can target the carbonyl group in the xanthene moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group on the phenyl ring. Reagents like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium methoxide, potassium tert-butoxide
Solvents: Aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy group
Reduction: Formation of alcohols from the carbonyl group
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. The pyridazine ring is known for its biological activity, and the compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its structural features make it suitable for use in the production of polymers, dyes, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the inhibition of key enzymes involved in inflammatory and cancer pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it may interfere with the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-(4-methoxyphenyl)-3(2H)-pyridazinone share a similar pyridazine core and exhibit comparable biological activities.
Xanthene Derivatives: Compounds like xanthene-9-carboxylic acid have a similar xanthene moiety and are used in similar applications.
Uniqueness
What sets N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide apart is its unique combination of the pyridazine and xanthene moieties, linked through an ethoxy bridge. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C27H23N3O4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H23N3O4/c1-32-19-12-10-18(11-13-19)22-14-15-25(30-29-22)33-17-16-28-27(31)26-20-6-2-4-8-23(20)34-24-9-5-3-7-21(24)26/h2-15,26H,16-17H2,1H3,(H,28,31) |
InChI Key |
VYRSYBXRXPMICX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzylsulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11233566.png)
![4-methyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11233572.png)
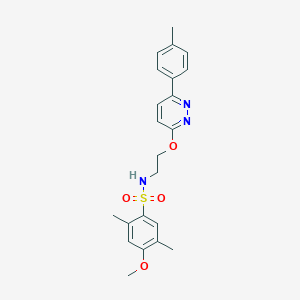
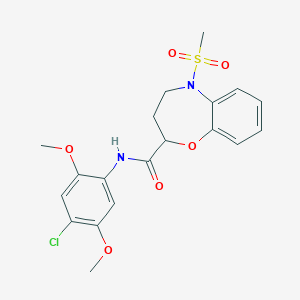
![N-(3-bromophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11233591.png)
![1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine](/img/structure/B11233599.png)
![2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11233606.png)
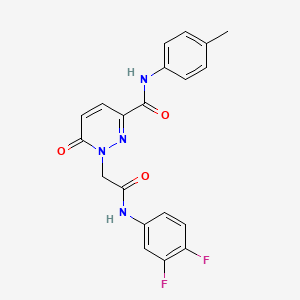
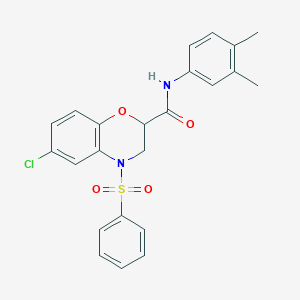
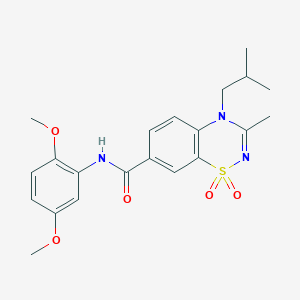
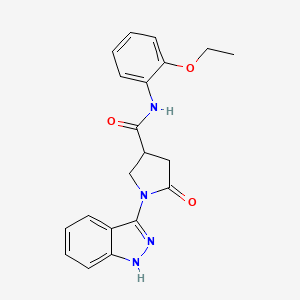
![N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11233643.png)
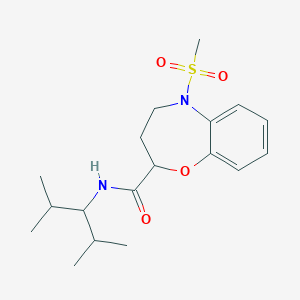
![methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11233648.png)
